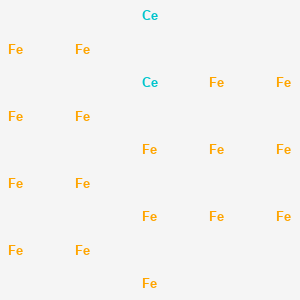
Einecs 235-346-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium, compd. with iron (2:17) is a compound consisting of cerium and iron in a specific stoichiometric ratio. Cerium is a rare earth element belonging to the lanthanide series, known for its high reactivity and strong oxidizing properties . Iron, a transition metal, is widely used in various industrial applications due to its magnetic properties and abundance . The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest for various scientific and industrial applications.
Méthodes De Préparation
The preparation of cerium, compd. with iron (2:17) can be achieved through several synthetic routes. One common method involves the sol-gel-based hydrothermal synthesis, where cerium(III) chloride heptahydrate (CeCl3·7H2O) is used as the cerium source, and iron salts are used as the iron source . The reaction is carried out in the presence of ammonia or other bases, which act as catalysts, and deionized water as the solvent. The reaction conditions, such as temperature and pH, are carefully controlled to obtain the desired compound with the correct stoichiometry .
In industrial production, the compound can be synthesized through high-temperature solid-state reactions. This involves mixing cerium oxide (CeO2) and iron oxide (Fe2O3) powders in the desired ratio and heating the mixture at high temperatures (typically above 1000°C) in a controlled atmosphere to facilitate the reaction and formation of the compound .
Analyse Des Réactions Chimiques
Cerium, compd. with iron (2:17) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cerium can transition between its +3 and +4 oxidation states, while iron can transition between its +2 and +3 oxidation states . Common reagents used in these reactions include strong oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) .
The compound can also participate in substitution reactions, where one or more of its constituent elements are replaced by other elements or groups. For example, cerium can be substituted by other lanthanides, and iron can be substituted by other transition metals . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Cerium, compd. with iron (2:17) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its redox properties and ability to facilitate electron transfer processes . In biology and medicine, the compound is studied for its potential antioxidant and anti-inflammatory properties, which could be useful in treating various diseases .
In industry, cerium, compd. with iron (2:17) is used in the production of high-performance permanent magnets, which are essential components in various electronic devices and renewable energy technologies
Mécanisme D'action
The mechanism of action of cerium, compd. with iron (2:17) involves its ability to undergo redox reactions and interact with various molecular targets. Cerium can switch between its +3 and +4 oxidation states, allowing it to participate in electron transfer processes and act as an antioxidant . Iron, on the other hand, can facilitate the formation of reactive oxygen species (ROS) and participate in Fenton reactions, which are important in various biological processes .
The compound’s effects are mediated through its interaction with cellular components, such as enzymes and proteins, which can influence various signaling pathways and cellular functions . The specific molecular targets and pathways involved depend on the context and application of the compound.
Comparaison Avec Des Composés Similaires
Cerium, compd. with iron (2:17) can be compared with other similar compounds, such as cerium oxide (CeO2) and iron oxide (Fe2O3). While cerium oxide is known for its catalytic and antioxidant properties, iron oxide is widely used for its magnetic properties and applications in magnetic resonance imaging (MRI) and drug delivery .
The unique combination of cerium and iron in cerium, compd. with iron (2:17) results in a compound with enhanced properties, such as improved stability and magnetic performance . This makes it distinct from other similar compounds and highlights its potential for various scientific and industrial applications.
Conclusion
Cerium, compd. with iron (2:17) is a compound with unique chemical and physical properties, making it of interest for various scientific and industrial applications. Its preparation involves specific synthetic routes and reaction conditions, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound has a wide range of applications in chemistry, biology, medicine, and industry, and its mechanism of action involves redox reactions and interactions with molecular targets. Compared to similar compounds, cerium, compd. with iron (2:17) offers enhanced properties and potential for various applications.
Propriétés
Numéro CAS |
12182-58-0 |
|---|---|
Formule moléculaire |
Ce2Fe17 |
Poids moléculaire |
1229.6 g/mol |
Nom IUPAC |
cerium;iron |
InChI |
InChI=1S/2Ce.17Fe |
Clé InChI |
GSVIBLVMWGSPRZ-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ce].[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


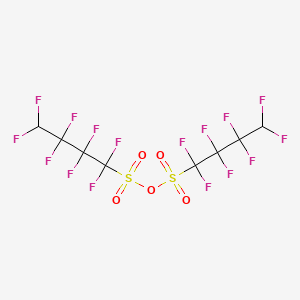
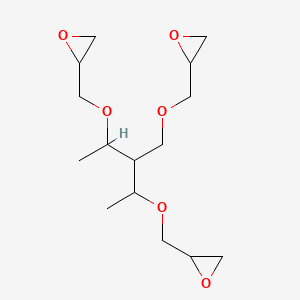
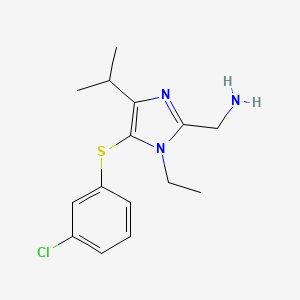


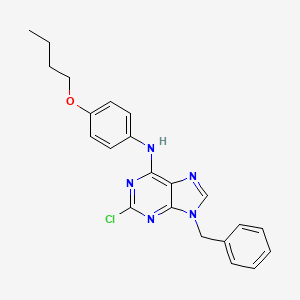

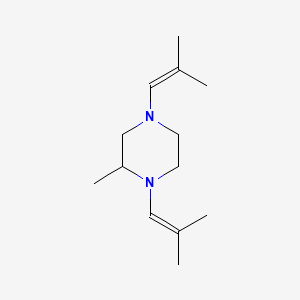
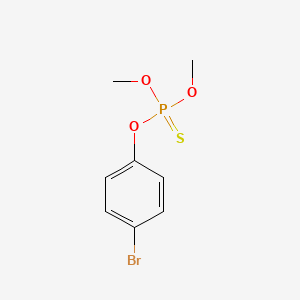
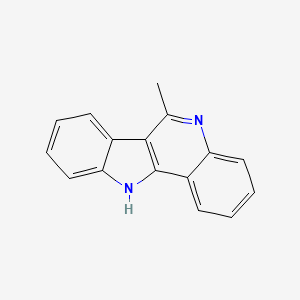
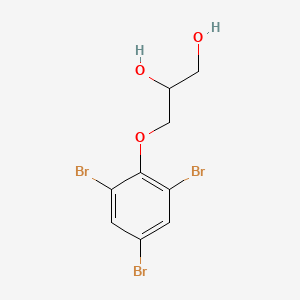
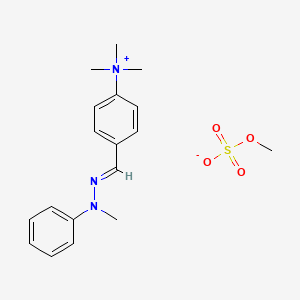
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)

